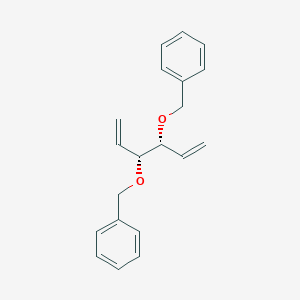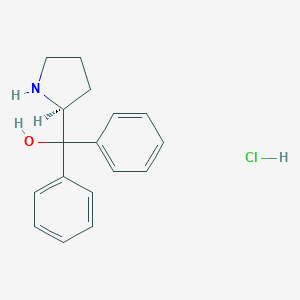
Chlorhydrate de béclotiamine
Vue d'ensemble
Description
Beclotiamine hydrochloride is a synthetic derivative of thiamine, also known as vitamin B1. It is primarily used as an anticoccidial agent in veterinary medicine, particularly for poultry. The compound is known for its ability to inhibit the growth of coccidia, a type of parasitic protozoa that infects the intestinal tracts of animals .
Applications De Recherche Scientifique
Beclotiamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiamine derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic applications in treating thiamine deficiency and related disorders.
Industry: Utilized in the development of veterinary pharmaceuticals and as an additive in animal feed to prevent coccidiosis
Mécanisme D'action
Target of Action
Beclotiamine hydrochloride is an antithiamine compound .
Mode of Action
It may involve inhibition of the uptake of pyrophosphate or interference with the conversion of organic phosphates to inorganic phosphate .
Biochemical Pathways
It is suggested that the compound may interfere with the metabolism of pyrophosphate and organic phosphates . This interference could potentially disrupt various biochemical processes and pathways, leading to its observed effects.
Result of Action
It has been shown to have a prophylactic effect on coccidiosis in piglets by inhibiting the development of the oocysts . This suggests that the compound may have a significant impact on cellular processes related to the life cycle of the coccidia parasites.
Action Environment
Like all drugs, the action and efficacy of beclotiamine hydrochloride could potentially be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in the body .
Cellular Effects
Beclotiamine Hydrochloride has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Beclotiamine Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beclotiamine hydrochloride can be synthesized from thiamine hydrochloride. The synthetic route involves the reaction of thiamine hydrochloride with thionyl chloride in toluene under reflux conditions for one hour. The reaction mixture is then cooled to room temperature, and the resulting solid is filtered and purified using a silica gel column, washed with a methanol-dichloromethane mixture .
Industrial Production Methods: Industrial production of beclotiamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Des Réactions Chimiques
Types of Reactions: Beclotiamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert beclotiamine hydrochloride into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiamine derivatives, while substitution reactions can produce various substituted thiamine compounds .
Comparaison Avec Des Composés Similaires
Chlorothiamine: Another thiamine derivative with similar anticoccidial properties.
Clotiamine: A related compound used for similar applications in veterinary medicine.
Uniqueness: Beclotiamine hydrochloride is unique due to its specific molecular structure, which enhances its efficacy as an anticoccidial agent. Its ability to inhibit pyrophosphate uptake and interfere with phosphate metabolism distinguishes it from other thiamine derivatives .
Propriétés
IUPAC Name |
5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN4S.2ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFISUTDHQOVXQP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about the potential applications of Beclotiamine Hydrochloride?
A1: The research abstract mentions a field trial conducted to investigate the anticoccidial effects of Beclotiamine Hydrochloride []. This suggests that the compound is being explored for its potential use in preventing or treating coccidiosis, a parasitic disease affecting poultry and other animals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl-](/img/structure/B131079.png)







![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
